[4-(4-Fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-phenylmethanone
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Overview
Description
[4-(4-Fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-phenylmethanone is a complex organic compound that features both piperidine and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-phenylmethanone typically involves multi-step organic reactionsThe final step involves the formation of the methanone linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
[4-(4-Fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-phenylmethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(4-Fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-phenylmethanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficiency is a hallmark .
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone
- (4-fluoro-2-nitro-5-piperidin-1-ylphenyl)-piperidin-1-ylmethanone
Uniqueness
Compared to similar compounds, [4-(4-Fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-phenylmethanone is unique due to its specific substitution pattern and the presence of both piperidine and piperazine rings.
Properties
IUPAC Name |
[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O3/c23-18-15-21(27(29)30)20(16-19(18)24-9-5-2-6-10-24)25-11-13-26(14-12-25)22(28)17-7-3-1-4-8-17/h1,3-4,7-8,15-16H,2,5-6,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKUCHCWWBHQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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